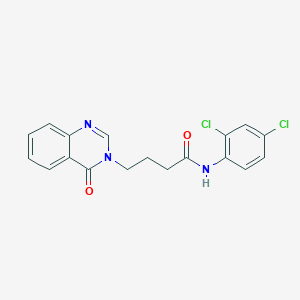![molecular formula C16H24N2O4S B7535942 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide](/img/structure/B7535942.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPS is a piperidine derivative that possesses a unique chemical structure with a sulfonamide group and a methoxyphenyl substituent, making it a promising candidate for drug development and research.
Wirkmechanismus
The mechanism of action of MPS involves its binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. MPS has also been shown to have some affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects:
MPS has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of synaptic plasticity, and the modulation of neuronal excitability. MPS has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPS in lab experiments is its selectivity for DAT, which allows for the specific investigation of dopamine signaling. MPS is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of using MPS is its potential for off-target effects, particularly at high concentrations. MPS has also been shown to have some cytotoxic effects in certain cell types, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving MPS. One area of interest is the development of new drugs that target DAT and other monoamine transporters, using MPS as a lead compound. Another potential direction is the investigation of the role of MPS in regulating synaptic plasticity and neuronal excitability, particularly in the context of neurological disorders. Finally, MPS could be used as a tool for investigating the role of dopamine signaling in various physiological and behavioral processes, such as reward, motivation, and addiction.
Synthesemethoden
The synthesis of MPS involves several steps, starting with the reaction of 4-piperidone hydrochloride with 2-methoxybenzylamine to form 1-(2-methoxyphenyl)piperidin-4-ol. This intermediate is then treated with 2-methylsulfonylpropanoyl chloride in the presence of triethylamine to yield the final product, N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide. The purity and yield of MPS can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a tool for investigating the mechanism of action of various drugs and neurotransmitters. MPS has been shown to bind selectively to the dopamine transporter (DAT) and inhibit the uptake of dopamine, making it a useful tool for studying the role of DAT in dopamine signaling.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(23(3,20)21)16(19)17-13-8-10-18(11-9-13)14-6-4-5-7-15(14)22-2/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLULIPQVTCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![2-(3-fluorophenyl)-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535907.png)
![2-cyclohexyloxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535927.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535937.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7535940.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7535950.png)
![2-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7535952.png)
![3-(1-methylpyrazol-4-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535957.png)